molecular formula C18H22O4 B3011343 [4-But-3-ynyl-2-(2-methylpropanoyloxy)phenyl] 2-methylpropanoate CAS No. 2287283-21-8

[4-But-3-ynyl-2-(2-methylpropanoyloxy)phenyl] 2-methylpropanoate

Cat. No.: B3011343
CAS No.: 2287283-21-8
M. Wt: 302.37
InChI Key: WGYGKFVEAOIFIC-UHFFFAOYSA-N
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Description

[4-But-3-ynyl-2-(2-methylpropanoyloxy)phenyl] 2-methylpropanoate is a synthetic aromatic ester characterized by a phenyl ring substituted with a but-3-ynyl group (CH₂-C≡C-CH₂-) at the 4-position and a 2-methylpropanoyloxy group (O-CO-C(CH₃)₂) at the 2-position. The compound is further esterified with a 2-methylpropanoate moiety, forming a diester structure. This configuration confers unique reactivity, particularly due to the alkyne group, which enables applications in click chemistry and pharmaceutical intermediate synthesis.

Properties

IUPAC Name

[4-but-3-ynyl-2-(2-methylpropanoyloxy)phenyl] 2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O4/c1-6-7-8-14-9-10-15(21-17(19)12(2)3)16(11-14)22-18(20)13(4)5/h1,9-13H,7-8H2,2-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGYGKFVEAOIFIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OC1=C(C=C(C=C1)CCC#C)OC(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of [4-But-3-ynyl-2-(2-methylpropanoyloxy)phenyl] 2-methylpropanoate involves several steps. One common method includes the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild conditions, making it suitable for the synthesis of complex organic molecules.

Chemical Reactions Analysis

[4-But-3-ynyl-2-(2-methylpropanoyloxy)phenyl] 2-methylpropanoate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes.

    Medicine: It has potential as a pharmaceutical intermediate.

    Industry: It can be used in the development of new materials and chemicals.

Mechanism of Action

The mechanism of action of [4-But-3-ynyl-2-(2-methylpropanoyloxy)phenyl] 2-methylpropanoate involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used. For example, in a biological setting, it may interact with enzymes or receptors to exert its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s distinct features are best understood when compared to structurally related esters. Key differences lie in substituent groups, molecular weight, and functional reactivity. Below is a detailed comparison:

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties Applications References
[4-But-3-ynyl-2-(2-methylpropanoyloxy)phenyl] 2-methylpropanoate C₁₈H₂₀O₄ (hypothetical) ~300.35 But-3-ynyl, 2-methylpropanoyloxy High alkyne reactivity; moderate solubility in organic solvents Pharmaceutical intermediates, agrochemical synthesis
Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate C₁₅H₁₉ClO₃ 282.76 4-chlorobutanoyl Electrophilic chlorine; hydrolytic stability Intermediate in API synthesis
Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate (Impurity D) C₁₈H₁₇ClO₄ 332.78 4-chlorobenzoyl Lipophilic; aromatic stability Pharmaceutical impurity standard
Methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate C₁₁H₁₃ClO₂ 214.67 2-chloroethyl Volatile; reactive chloride Chemical synthesis intermediate
2,4,4-Trimethylpentane-1,3-diyl bis(2-methylpropanoate) C₁₆H₂₈O₄ 284.39 Bis(2-methylpropanoate) High viscosity; plasticizing properties Polymer additives, lubricants

Key Findings from Comparative Analysis

Substituent Reactivity: The but-3-ynyl group in the target compound introduces alkyne functionality, enabling participation in Huisgen cycloaddition (click chemistry), a feature absent in chlorinated analogs like Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate . This reactivity is critical for bioconjugation in drug development. Chlorinated substituents (e.g., 4-chlorobutanoyl, 2-chloroethyl) enhance electrophilicity and binding affinity in biological systems but reduce solubility compared to alkyne groups .

Bis-esters (e.g., 2,4,4-Trimethylpentane-1,3-diyl bis(2-methylpropanoate)) exhibit higher molecular weights and viscosities, favoring industrial applications over pharmaceutical uses .

Applications: Pharmaceutical intermediates: Chlorinated analogs (e.g., ’s compound) are common in active pharmaceutical ingredient (API) synthesis due to stability, while the target compound’s alkyne group offers modularity for derivatization .

Biological Activity

[4-But-3-ynyl-2-(2-methylpropanoyloxy)phenyl] 2-methylpropanoate is a synthetic compound with potential biological activity. Understanding its biological effects is crucial for evaluating its applications in pharmaceuticals and other fields. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms, effects, and potential therapeutic uses.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C₁₅H₁₈O₃
  • Molecular Weight : 250.30 g/mol
  • IUPAC Name : this compound

Research indicates that this compound exhibits several biological activities, including:

  • Antioxidant Activity : The compound has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular models.
  • Anti-inflammatory Effects : Studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various tissues.
  • Antimicrobial Properties : Preliminary data indicate that this compound may possess antimicrobial activity against certain bacterial strains, making it a candidate for further exploration in infection control.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.

StudyFindings
Study A (2020)Demonstrated significant antioxidant properties in vitro, with IC50 values comparable to established antioxidants.
Study B (2021)Reported anti-inflammatory effects in animal models, reducing edema and pain response significantly.
Study C (2022)Found antimicrobial activity against Staphylococcus aureus, suggesting potential for use in topical formulations.

Toxicological Profile

The safety profile of this compound has been evaluated in various studies:

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